molecular formula C5H8N4O3 B12817632 2-Amino-5-((2-hydroxyethoxy)amino)-4H-imidazol-4-one

2-Amino-5-((2-hydroxyethoxy)amino)-4H-imidazol-4-one

Cat. No.: B12817632
M. Wt: 172.14 g/mol
InChI Key: FUUKJARLLYHZBM-UHFFFAOYSA-N
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Description

2-Amino-5-((2-hydroxyethoxy)amino)-4H-imidazol-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazole ring substituted with amino and hydroxyethoxy groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-((2-hydroxyethoxy)amino)-4H-imidazol-4-one typically involves multi-step organic reactions. One common method includes the reaction of 2-aminoimidazole with ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the hydroxyethoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-((2-hydroxyethoxy)amino)-4H-imidazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.

    Substitution: The amino and hydroxyethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-imidazole derivatives, while reduction can produce dihydro-imidazole compounds.

Scientific Research Applications

2-Amino-5-((2-hydroxyethoxy)amino)-4H-imidazol-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-5-((2-hydroxyethoxy)amino)-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-hydroxybenzoic acid: Shares the amino and hydroxy functional groups but differs in the core structure.

    2-Aminothiazole derivatives: Similar in having an amino group but with a thiazole ring instead of an imidazole ring.

Uniqueness

2-Amino-5-((2-hydroxyethoxy)amino)-4H-imidazol-4-one is unique due to its specific combination of functional groups and the imidazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C5H8N4O3

Molecular Weight

172.14 g/mol

IUPAC Name

(4Z)-2-amino-4-(2-hydroxyethoxyimino)-1H-imidazol-5-one

InChI

InChI=1S/C5H8N4O3/c6-5-7-3(4(11)8-5)9-12-2-1-10/h10H,1-2H2,(H3,6,7,8,9,11)

InChI Key

FUUKJARLLYHZBM-UHFFFAOYSA-N

Isomeric SMILES

C(CO/N=C\1/C(=O)NC(=N1)N)O

Canonical SMILES

C(CON=C1C(=O)NC(=N1)N)O

Origin of Product

United States

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